molecular formula C13H16FNO2 B1467186 (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1455137-41-3

(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No. B1467186
CAS RN: 1455137-41-3
M. Wt: 237.27 g/mol
InChI Key: MZFGVBKXBYAYGU-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of phenyl(pyrrolidin-1-yl)methanone, which has exhibited notable bioactivity .


Synthesis Analysis

The synthesis of this compound can be achieved through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The title compound was separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20%) gradient solvent system .


Molecular Structure Analysis

The molecular structures of this compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step substitution reaction . The reaction conditions and the synthetic strategies used are crucial for the successful synthesis of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be revealed through various spectroscopic studies and quantum chemical calculations . These include FTIR, 1H, 13C NMR, and UV-Vis spectrometry, as well as density functional theory (DFT) calculations .

Scientific Research Applications

Synthesis and Structural Analysis

One significant application of compounds related to "(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone" is in the field of synthetic chemistry, where these compounds are used as intermediates for further chemical reactions. Huang et al. (2021) focused on the synthesis, crystal structure, and Density Functional Theory (DFT) study of related boric acid ester intermediates. These intermediates were obtained through a three-step substitution reaction, and their structures were confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, alongside single-crystal X-ray diffraction. DFT calculations provided insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Pharmaceutical Applications

In the realm of pharmaceutical research, compounds with the core structure of "this compound" are explored for their potential as drug candidates. For example, Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists that include a synthetically challenging chiral center. This research aimed at discovering and synthesizing compounds for the treatment of mood disorders, demonstrating the therapeutic potential of such molecules (Chrovian et al., 2018).

Material Science Applications

In materials science, the structural and electronic properties of compounds similar to "this compound" are investigated for various applications. Studies such as the one by Singh et al. (2016) involve synthesizing organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related compounds. These complexes were evaluated for their antimicrobial activities, indicating potential use in biomedical materials and coatings to prevent bacterial growth (Singh et al., 2016).

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGVBKXBYAYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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